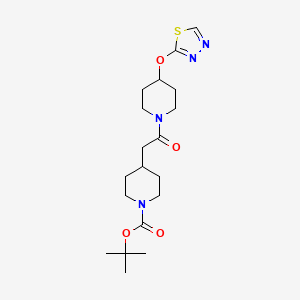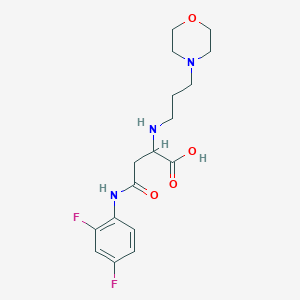
4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid, also known as DFP-10825, is a small-molecule inhibitor that has shown potential in treating various types of cancer.
Mecanismo De Acción
4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in regulating the function of other proteins in the cell. By inhibiting HSP90, 4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid disrupts the function of multiple signaling pathways that are critical for cancer cell survival and proliferation.
Biochemical and physiological effects:
4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid has been shown to have a range of biochemical and physiological effects, including inhibition of tumor growth, induction of cancer cell death, and modulation of the immune system. It has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid in lab experiments is its specificity for HSP90, which allows for targeted inhibition of cancer cell signaling pathways. However, one limitation is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid, including:
1. Further preclinical studies to investigate its efficacy in combination with other chemotherapy drugs.
2. Clinical trials to evaluate its safety and efficacy in treating various types of cancer.
3. Development of more potent and selective inhibitors of HSP90.
4. Investigation of the potential use of 4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid in treating other diseases, such as neurodegenerative disorders.
In conclusion, 4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a promising small-molecule inhibitor that has shown potential in treating various types of cancer. Its specificity for HSP90 and its ability to disrupt multiple signaling pathways make it an attractive target for further research. However, its potential toxicity and limitations in lab experiments highlight the need for further investigation and development of more potent and selective inhibitors.
Métodos De Síntesis
4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid can be synthesized using a multi-step process involving the reaction of 2,4-difluoroaniline with 3-morpholinopropylamine, followed by the addition of a dipeptide and subsequent purification steps. The final product is obtained as a white powder with a purity of over 95%.
Aplicaciones Científicas De Investigación
4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid has been extensively studied for its potential in treating various types of cancer, including breast cancer, prostate cancer, and leukemia. In preclinical studies, 4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid has shown promising results in inhibiting tumor growth and inducing cancer cell death. It has also been shown to be effective in combination with other chemotherapy drugs.
Propiedades
IUPAC Name |
4-(2,4-difluoroanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2N3O4/c18-12-2-3-14(13(19)10-12)21-16(23)11-15(17(24)25)20-4-1-5-22-6-8-26-9-7-22/h2-3,10,15,20H,1,4-9,11H2,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLULDJDKKMDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


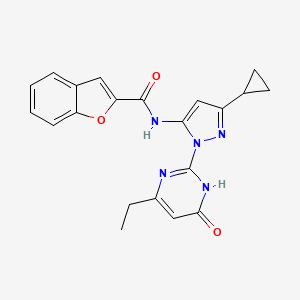
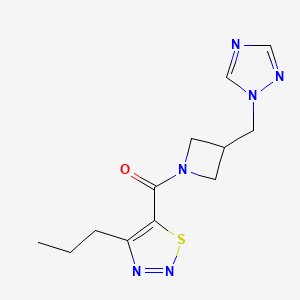
![2-bromo-5-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2610992.png)
![2-[2-(Dimethylamino)ethoxy]-5-fluorobenzonitrile](/img/structure/B2610993.png)
![[2-(Difluoromethylsulfonyl)phenyl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2610994.png)


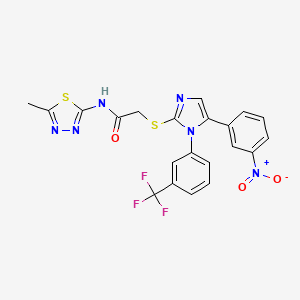
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2611001.png)
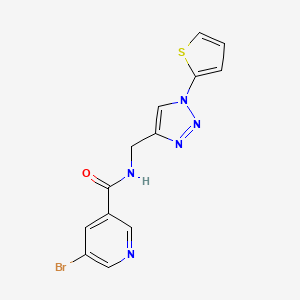
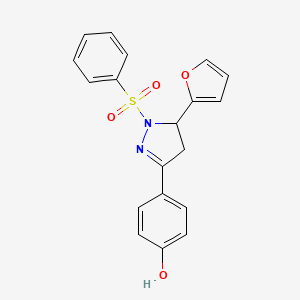
![4-methyl-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2611010.png)
